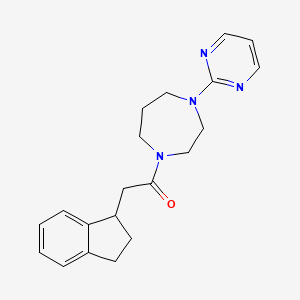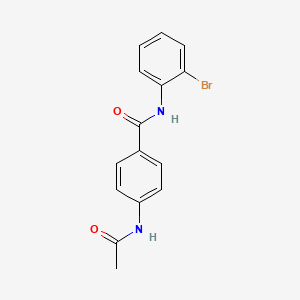
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-pyrimidinyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that are significant due to their complex molecular structures and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For example, Alonso et al. (2020) described the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, demonstrating intricate organic synthesis methodologies relevant to our compound of interest (Alonso et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, the study by Peori et al. (2005) provides insights into the structural characterization of similar compounds, highlighting the importance of molecular conformation and crystal packing in determining their properties (Peori et al., 2005).
Chemical Reactions and Properties
These compounds often exhibit unique reactivity due to their structural features. For example, Fesenko et al. (2015) discussed the diastereoselective formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, demonstrating the compound's reactivity and the influence of structural elements on its chemical behavior (Fesenko et al., 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure play a crucial role in the characterization of these compounds. Studies like those by Li et al. (2012) offer valuable insights into these aspects through detailed analysis (Li et al., 2012).
Chemical Properties Analysis
Chemical properties such as acidity/basicity, reactivity towards various reagents, and stability under different conditions are vital for understanding the compound's behavior in chemical reactions. The works of researchers like Sharma et al. (1997) provide a foundation for understanding these properties in similar compounds (Sharma et al., 1997).
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-19(15-17-8-7-16-5-1-2-6-18(16)17)23-11-4-12-24(14-13-23)20-21-9-3-10-22-20/h1-3,5-6,9-10,17H,4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVEJHHEWGODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2CCC3=CC=CC=C23)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-pyrimidinyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)
![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)


![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)
![9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)
